molecular formula C20H16N6O B2624108 N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034401-04-0

N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2624108
CAS No.: 2034401-04-0
M. Wt: 356.389
InChI Key: QLWAJMHGGWXBDH-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a bipyridine moiety, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . The triazole ring can be introduced via a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne . The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. Catalysts such as palladium or copper are often employed to facilitate the coupling reactions, while microwave-assisted synthesis can be used to accelerate the cycloaddition step .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of its bipyridine and triazole moieties, which confer distinct chemical and biological properties. The presence of the carboxamide group further enhances its versatility in forming hydrogen bonds and interacting with various molecular targets .

Properties

IUPAC Name

2-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c27-20(19-14-24-26(25-19)17-6-2-1-3-7-17)23-12-15-8-9-18(22-11-15)16-5-4-10-21-13-16/h1-11,13-14H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWAJMHGGWXBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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